4-Pentenamide, N,N-diethyl-

Lipophilicity XLogP Partition coefficient

4-Pentenamide, N,N-diethyl- (CAS 67449-88-1) is an N,N-disubstituted unsaturated amide with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. It features a terminal olefin at the 4-position and two ethyl substituents on the amide nitrogen, giving it a computed XLogP of 1.5, a topological polar surface area (TPSA) of 20.3 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and five rotatable bonds.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 67449-88-1
Cat. No. B15393982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentenamide, N,N-diethyl-
CAS67449-88-1
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CCC=C
InChIInChI=1S/C9H17NO/c1-4-7-8-9(11)10(5-2)6-3/h4H,1,5-8H2,2-3H3
InChIKeyJTZITRRFSODFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentenamide, N,N-diethyl- (CAS 67449-88-1): Physicochemical Identity and Structural Classification


4-Pentenamide, N,N-diethyl- (CAS 67449-88-1) is an N,N-disubstituted unsaturated amide with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It features a terminal olefin at the 4-position and two ethyl substituents on the amide nitrogen, giving it a computed XLogP of 1.5, a topological polar surface area (TPSA) of 20.3 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and five rotatable bonds . This combination of a terminal double bond and a tertiary amide distinguishes it from primary 4-pentenamides, N-monoalkyl variants, and the structurally isomeric 2,2-diethyl-4-pentenamide (valdetamide, CAS 512-48-1).

Why N,N-Diethyl-4-pentenamide Cannot Be Replaced by Generic 4-Pentenamide Analogs


Within the 4-pentenamide family, even minor alterations to the amide substituent produce quantifiable shifts in lipophilicity, conformational flexibility, and reactivity that directly impact performance in synthesis and formulation. Replacing the N,N-diethyl motif with N,N-dimethyl lowers the computed XLogP from 1.5 to 0.8, a 0.7 log unit decrease that significantly alters partitioning behavior [1]. Substituting the 4-pentenoyl backbone with an acryloyl group (i.e., N,N-diethylacrylamide) changes the double-bond electronics from an isolated terminal olefin to a conjugated system, fundamentally redirecting polymerization kinetics and cyclization regiochemistry [2]. Even the saturated analog N,N-diethylpentanamide has a higher LogP (2.05) and lacks the synthetic handle of the terminal double bond . These differences mean that generic substitution introduces uncontrolled variability in reaction outcomes, partition coefficients, and downstream processing—making compound-specific procurement essential for reproducible results.

Quantitative Differentiation of 4-Pentenamide, N,N-diethyl- Against Closest Analogs


Enhanced Lipophilicity vs. N,N-Dimethyl-4-pentenamide Drives Differential Solvent Partitioning and Membrane Permeability

4-Pentenamide, N,N-diethyl- (target) has a computed XLogP of 1.5, which is 0.7 log units higher than the XLogP3-AA of 0.8 for its N,N-dimethyl analog (CAS 16487-56-2) [1]. This difference corresponds to an approximately 5-fold higher octanol-water partition coefficient for the target compound, predicting substantially greater lipophilicity-driven membrane permeability and organic-phase solubility.

Lipophilicity XLogP Partition coefficient Drug design

Intermediate Lipophilicity Between N,N-Diethylacrylamide and Saturated N,N-Diethylpentanamide Enables Tunable Polarity

The target compound's XLogP of 1.5 occupies a distinct intermediate position between the lower LogP of N,N-diethylacrylamide (1.04) [1] and the higher LogP of the fully saturated N,N-diethylpentanamide (2.05) . This rank order quantifies the progressive lipophilicity increase from the conjugated acrylamide (most polar) through the terminal-olefin pentenamide (intermediate) to the saturated pentanamide (most lipophilic).

Lipophilicity LogP Physicochemical property SAR

Greater Conformational Flexibility (5 Rotatable Bonds) vs. 3 Rotatable Bonds in N,N-Dimethyl-4-pentenamide and N,N-Diethylacrylamide

4-Pentenamide, N,N-diethyl- possesses five rotatable bonds, compared to only three rotatable bonds in both N,N-dimethyl-4-pentenamide [1] and N,N-diethylacrylamide [2]. The two additional rotatable bonds arise from the ethyl substituents on the amide nitrogen, providing significantly greater conformational degrees of freedom.

Conformational flexibility Rotatable bonds Molecular recognition Entropy

Terminal Olefin Enables 5-Exo-Trig Radical Cyclization to γ-Lactams—A Reactivity Mode Absent in N,N-Diethylacrylamide

N-4-Pentenamides, including the N,N-diethyl variant, undergo copper-catalyzed radical 5-exo-trig cyclization to afford γ-lactam products [1]. This reactivity is enabled by the terminal, non-conjugated double bond at the 4-position, which is geometrically primed for intramolecular amidyl radical attack. In contrast, N,N-diethylacrylamide bears a conjugated acryloyl system that cannot participate in the same 5-exo-trig manifold, instead undergoing polymerization or conjugate addition chemistry.

Radical cyclization γ-Lactam synthesis 5-exo-trig Synthetic methodology

Zero Hydrogen Bond Donors vs. Two in Primary 4-Pentenamide: Distinct Supramolecular Assembly and Solubility Profiles

As an N,N-disubstituted tertiary amide, 4-Pentenamide, N,N-diethyl- has zero hydrogen bond donors (HBD = 0), in contrast to primary 4-pentenamide (CAS 5166-40-3), which has two HBDs from the –CONH₂ group . Both compounds share one hydrogen bond acceptor (HBA = 1). This stark difference means the target compound cannot act as a hydrogen bond donor in crystal packing or receptor binding, fundamentally altering its supramolecular assembly, solubility in protic solvents, and biomolecular interaction profile.

Hydrogen bonding Crystal engineering Solubility Amide

Validated Application Scenarios for 4-Pentenamide, N,N-diethyl- Based on Quantitative Differentiation Evidence


Synthetic Intermediate for γ-Lactam Library Construction via Radical Cyclization

The terminal 4-pentene double bond of N,N-diethyl-4-pentenamide enables copper-catalyzed radical 5-exo-trig cyclization to access N,N-diethyl-substituted γ-lactams, a transformation not accessible with N,N-diethylacrylamide or saturated N,N-diethylpentanamide [1]. The five rotatable bonds and intermediate lipophilicity (XLogP 1.5) may also influence cyclization diastereoselectivity and product purification characteristics relative to N,N-dimethyl or N-aryl analogs.

Specialty Polymer Monomer Requiring Tailored Hydrophobicity and Chain Flexibility

With an XLogP of 1.5—0.7 units higher than N,N-dimethyl-4-pentenamide—and five rotatable bonds (vs. three for dimethyl and acrylamide analogs), the N,N-diethyl compound offers distinct hydrophobicity and polymer chain flexibility for radical homopolymerization or copolymerization applications [1]. The terminal olefin serves as the polymerization handle, while the tertiary amide side chain lacks hydrogen bond donors, preventing HBD-mediated hydrogel crosslinking seen with primary amide monomers.

Physicochemical Probe or Fragment in Drug Discovery Where Lipinski-Compliant Lipophilicity Is Required

The molecular weight of 155.24 g/mol, XLogP of 1.5, TPSA of 20.3 Ų, 0 HBD, and 1 HBA place N,N-diethyl-4-pentenamide within Lipinski's Rule of Five space [1]. Its intermediate lipophilicity—higher than N,N-dimethyl-4-pentenamide (XLogP 0.8) but lower than the saturated N,N-diethylpentanamide (LogP 2.05)—makes it a candidate fragment or synthetic intermediate for programs requiring specific logD windows for CNS or oral bioavailability optimization.

Chromatographic Method Development and Analytical Reference Standard

The 0.7 log unit difference in XLogP between N,N-diethyl-4-pentenamide (1.5) and its N,N-dimethyl analog (0.8) translates to distinct reversed-phase HPLC retention times, enabling baseline separation under standard C18 gradient conditions [1]. This property makes the compound suitable as a retention time marker or system suitability standard in methods designed to resolve closely related N,N-dialkyl-4-pentenamide impurities or byproducts.

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